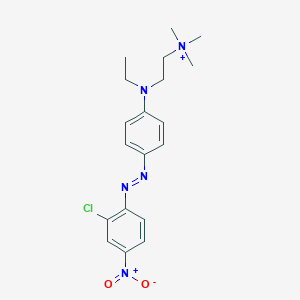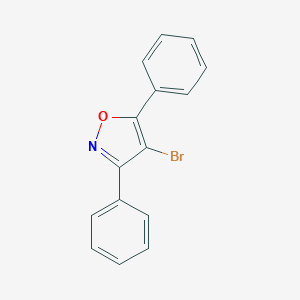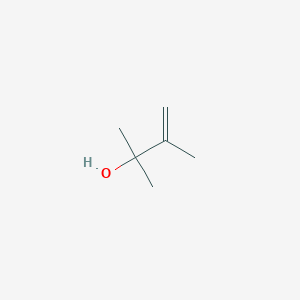
Tétraiodure de germanium
Vue d'ensemble
Description
Germanium tetraiodide is an inorganic compound with the chemical formula GeI₄. It is an orange-red crystalline solid that is soluble in non-polar solvents such as carbon disulfide, chloroform, and benzene . Germanium tetraiodide is primarily used in the field of chemistry for various applications, including as a precursor for the synthesis of other germanium compounds.
Applications De Recherche Scientifique
Germanium tetraiodide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other germanium compounds and clusters.
Materials Science: It is used in the study of vibrational spectra and atomic composition of germanium clusters.
Mécanisme D'action
Target of Action
Germanium tetraiodide (GeI4) is primarily used in the formation of iodine-terminated germanium clusters . These clusters are formed by pulsed laser ablation of crystalline germanium tetraiodide in a vacuum . The primary targets of GeI4 are these germanium clusters, which have potential applications in nanoscale technologies .
Mode of Action
The interaction of GeI4 with its targets results in the formation of iodine-terminated germanium clusters . The most abundant cluster found is Ge2I3+ . The structures of these clusters have been elucidated by extensive ab initio calculations .
Biochemical Pathways
Germanium compounds have been found to affect various biochemical processes, including tissue oxygenation, body detoxification, wound healing, and immune system strengthening .
Result of Action
The result of GeI4’s action is the formation of iodine-terminated germanium clusters . These clusters have potential applications in nanoscale technologies .
Action Environment
The action of GeI4 is influenced by environmental factors such as the presence of a vacuum, which is necessary for the formation of iodine-terminated germanium clusters . The stability of these clusters is also influenced by the environment, with a tendency to form preferentially chain-like clusters for n < 7, ring-like ones for n = 7–8, and compact Ge9 and Ge10 cores for n > 8 .
Méthodes De Préparation
Germanium tetraiodide can be synthesized through several methods:
Reaction of Germanium and Iodine: This method involves the direct reaction of elemental germanium with iodine.
Reaction of Germanium Dioxide and Hydriodic Acid: Germanium dioxide reacts with 57% hydriodic acid to produce germanium tetraiodide and water[ \text{GeO}_2 + 4 \text{HI} \rightarrow \text{GeI}_4 + 2 \text{H}_2\text{O} ]
Industrial Production: Industrial production methods typically involve the same reactions but on a larger scale, with controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Germanium tetraiodide undergoes various chemical reactions, including:
Oxidation: It is oxidized by a solution of potassium iodide in hydrochloric acid to form germanium(IV) iodide.
Substitution: Germanium tetraiodide reacts with tetraalkyl tin at 250°C to form dialkyl tin diiodide and dialkyl germanium diiodide.
Reactions with Sulfur: At high temperatures, it reacts with germanium and sulfur to produce red germanium sulfur iodide and orange germanium disulfur diiodide.
Comparaison Avec Des Composés Similaires
Germanium tetraiodide can be compared with other germanium halides, such as germanium dichloride (GeCl₂) and germanium tetrabromide (GeBr₄):
Germanium Dichloride (GeCl₂): This compound is less stable and more reactive compared to germanium tetraiodide. It is typically used in different types of chemical reactions due to its higher reactivity.
Germanium Tetrabromide (GeBr₄): Similar to germanium tetraiodide, germanium tetrabromide is also used as a precursor for the synthesis of other germanium compounds.
Germanium tetraiodide is unique due to its specific reactivity with iodine and its applications in the synthesis of germanium clusters and compounds.
Propriétés
IUPAC Name |
tetraiodogermane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/GeI4/c2-1(3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDGTZJYMWAJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ge](I)(I)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GeI4 | |
| Record name | germanium(IV) iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Germanium(IV)_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065469 | |
| Record name | Germane, tetraiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13450-95-8 | |
| Record name | Tetraiodogermane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13450-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germane, tetraiodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013450958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Germane, tetraiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Germane, tetraiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Germanium tetraiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


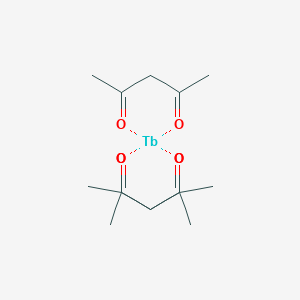
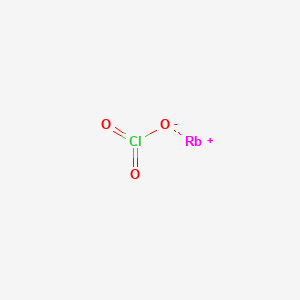
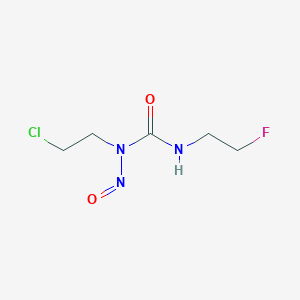
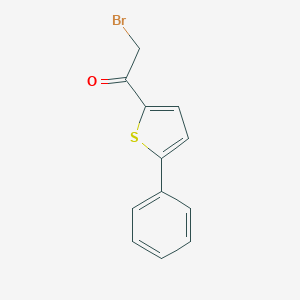
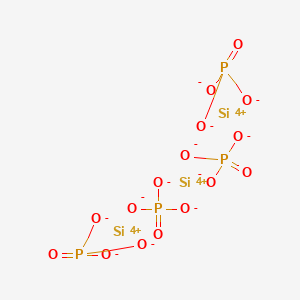


![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)

